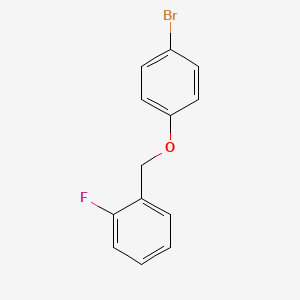

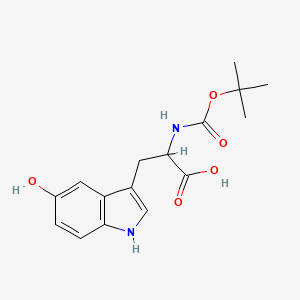

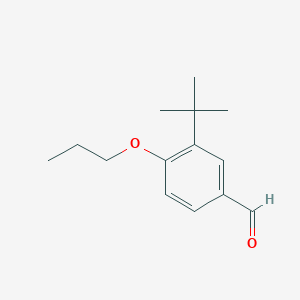

![molecular formula C7H4BrN3O2S B1344350 7-溴-5-硝基苯并[d]噻唑-6-胺 CAS No. 196205-21-7](/img/structure/B1344350.png)

7-溴-5-硝基苯并[d]噻唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Bromo-5-nitrobenzo[d]thiazol-6-amine is a derivative of benzo[d]thiazol-6-amine, which is a molecule of interest in various chemical studies. Although the provided papers do not directly discuss 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, they provide insights into the behavior of structurally related compounds. For instance, the interaction of 6-bromobenzo[d]thiazol-2-amine with carboxylic acid derivatives has been studied, revealing the formation of anhydrous and hydrated multicomponent organic acid–base adducts . Similarly, the reactivity of 3-Bromo-2-nitrobenzo[b]thiophene with amines has been explored, leading to the formation of N-substituted aromatic compounds through nucleophilic substitution and rearrangement .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including hydrolysis, substitution, condensation, bromination, and aromatic amidation . These methods are likely applicable to the synthesis of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, with the potential for optimization using microwave conditions to reduce reaction time and improve yields .

Molecular Structure Analysis

X-ray crystallography has been used to characterize the structure of similar compounds, such as 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one . This technique could be employed to determine the precise molecular structure of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, including the arrangement of its atoms and any intramolecular interactions that may stabilize its structure.

Chemical Reactions Analysis

The related compounds exhibit a range of reactivities, such as ambident nucleophilicity, which allows them to undergo alkylation, acylation, and nitrosation reactions . These reactions are indicative of the potential chemical behavior of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, suggesting that it may also act as a nucleophile in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been studied using techniques like infrared spectroscopy, melting point determination, and elemental analysis . These methods can be applied to 7-Bromo-5-nitrobenzo[d]thiazol-6-amine to ascertain its properties, such as solubility, stability, and reactivity. Additionally, quantum chemical and theoretical charge density analyses have been conducted to understand the nature and strength of intermolecular interactions in the crystal structures of related molecules . Such analyses could provide valuable information about the physical and chemical properties of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine.

科学研究应用

合成和结构分析

研究表明,相关的溴-硝基苯并噻唑衍生物在有机化合物的合成和与羧酸形成共晶方面很有用,为设计超分子组装体必不可少的非共价相互作用提供了见解。例如,对 6-溴苯并[d]噻唑-2-胺(一种密切相关的化合物)与对硝基苯甲酸和富马酸等羧酸的研究,导致了对氢键模式的理解,这对于开发在材料科学和药物中具有潜在应用的晶体结构至关重要 (Jin et al., 2012).

化学反应和机理

已经探索了溴-硝基苯并噻唑化合物与各种亲核试剂的反应性,以了解在有机合成中至关重要的芳香亲核取代的机理。例如,3-溴-2-硝基苯并[b]噻吩与胺的反应揭示了通过亲核取代和重排合成 N-取代芳香化合物的新的途径,突出了溴-硝基苯并噻唑衍生物在合成化学中的多功能性 (Guerrera et al., 1995).

作用机制

Target of Action

It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity .

Mode of Action

It is suggested that the compound may work in conjunction with other agents to exert a combined effect, representing a promising antibacterial therapeutic strategy .

Biochemical Pathways

The compound’s antibacterial activity suggests it may interfere with bacterial cell processes .

Pharmacokinetics

The compound’s molecular formula is c7h4brn3o2s, and it has a molar mass of 27409 . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is suggested that the compound may have potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

The compound is known to be sensitive and should be stored at 2-8°c .

安全和危害

While specific safety and hazard information for 7-Bromo-5-nitrobenzo[d]thiazol-6-amine is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

7-bromo-5-nitro-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2S/c8-5-6(9)4(11(12)13)1-3-7(5)14-2-10-3/h1-2H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXDYNIBCZCOLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1[N+](=O)[O-])N)Br)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627854 |

Source

|

| Record name | 7-Bromo-5-nitro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-nitrobenzo[d]thiazol-6-amine | |

CAS RN |

196205-21-7 |

Source

|

| Record name | 7-Bromo-5-nitro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

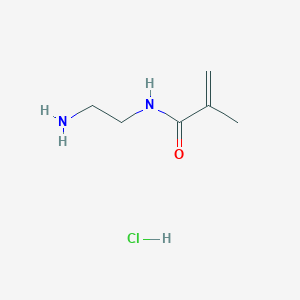

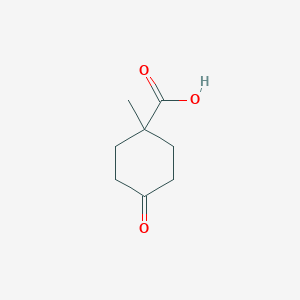

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

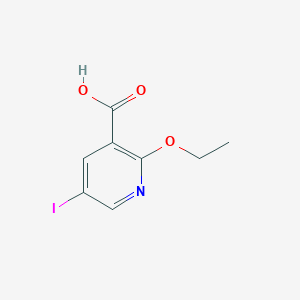

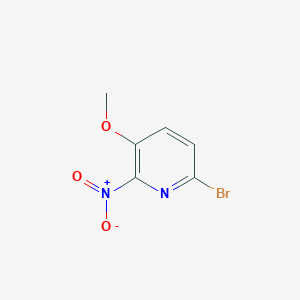

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

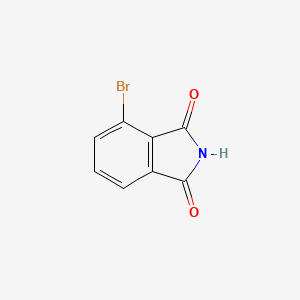

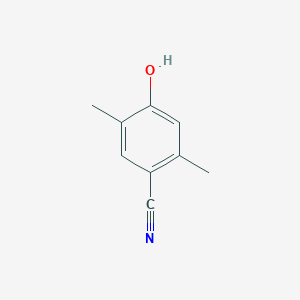

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)